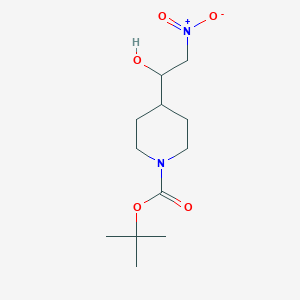

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate

CAS No.: 301221-56-7

Cat. No.: VC3810187

Molecular Formula: C12H22N2O5

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 301221-56-7 |

|---|---|

| Molecular Formula | C12H22N2O5 |

| Molecular Weight | 274.31 g/mol |

| IUPAC Name | tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)13-6-4-9(5-7-13)10(15)8-14(17)18/h9-10,15H,4-8H2,1-3H3 |

| Standard InChI Key | UVHHOQRLAPSWNR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(C[N+](=O)[O-])O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(C[N+](=O)[O-])O |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate, reflects its structural complexity:

-

Piperidine backbone: A six-membered saturated ring with one nitrogen atom.

-

tert-Butyl carbamate: A protective group at the 1-position, enhancing stability during synthetic modifications.

-

1-Hydroxy-2-nitroethyl substituent: A nitroalkanol side chain at the 4-position, contributing to reactivity and potential pharmacological activity .

Molecular Formula: C₁₂H₂₂N₂O₅

Molecular Weight: 274.31 g/mol .

Synthesis and Reaction Pathways

General Synthesis Strategy

The synthesis typically involves multi-step reactions, including:

-

Piperidine functionalization: Introduction of the nitroethyl alcohol group via nucleophilic substitution or condensation.

-

Carbamate protection: Installation of the tert-butyloxycarbonyl (Boc) group to stabilize the amine during subsequent reactions .

Example Protocol (Hypothetical Pathway):

-

Nitroethylation: Reacting 4-piperidone with nitromethane in the presence of a base to form 4-(2-nitroethyl)piperidine.

-

Hydroxylation: Selective oxidation or reduction to introduce the hydroxyl group.

-

Boc Protection: Treatment with di-tert-butyl dicarbonate under anhydrous conditions .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitroethylation | Nitromethane, KOtBu, THF, 0°C → RT | ~60% | |

| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂ | ~85% |

Physicochemical Properties

Spectral Data

-

¹H NMR (CDCl₃): Key signals include δ 1.46 (s, 9H, Boc CH₃), δ 4.20–4.27 (m, 1H, piperidine CH), and δ 5.05–5.15 (m, 2H, NO₂CH₂) .

-

MS (ESI): m/z 275.2 [M+H]⁺, consistent with the molecular formula.

Thermodynamic and Solubility Data

| Property | Value | Reference |

|---|---|---|

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 383.2 ± 12.0°C | |

| LogP (Predicted) | 1.48 | |

| Solubility | 5.43 mg/mL in water |

Applications in Pharmaceutical Research

Intermediate for Drug Discovery

The nitro group serves as a precursor for amine functionalities via reduction, enabling the synthesis of bioactive molecules. For example:

-

Anticancer agents: Nitro-to-amine conversion facilitates the development of kinase inhibitors .

-

Antibiotics: Structural analogs have shown activity against Gram-positive bacteria .

Case Study: Analogous Compounds

-

VK-5211 (Ligandrol): A selective androgen receptor modulator (SARM) sharing structural motifs with nitroethyl piperidines .

-

Chloramphenicol derivatives: Highlighting the role of nitro groups in antimicrobial activity .

Future Directions

Synthetic Optimization

-

Catalytic asymmetric synthesis: Enantioselective routes to access chiral intermediates .

-

Green chemistry approaches: Solvent-free or microwave-assisted reactions to improve yields .

Biological Screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume